6-Chloro-8-methoxyimidazo[1,2-b]pyridazine CAS 923595-82-8
6-Chloro-8-methoxyimidazo[1,2-b]pyridazine CAS 923595-82-8
Title: In-Depth Technical Guide: 6-Chloro-8-methoxyimidazo[1,2-b]pyridazine (CAS 923595-82-8) in Targeted Kinase Inhibitor Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the design of highly selective, ATP-competitive kinase inhibitors relies heavily on privileged bicyclic heteroaromatic scaffolds. 6-Chloro-8-methoxyimidazo[1,2-b]pyridazine (CAS 923595-82-8) has emerged as a critical building block in this domain[1]. By mimicking the purine ring of ATP, this scaffold anchors deeply into the kinase hinge region, while its precise substitution pattern (C6-chloro and C8-methoxy) provides orthogonal handles for late-stage diversification. This whitepaper explores the structural rationale, synthetic methodologies, and pharmacological applications of this compound, specifically in the development of inhibitors for BTK, TAK1, Mps1, and PI3K/mTOR pathways[2][3][4][5].
Chemical Identity & Physicochemical Profiling
Before deploying this building block in library synthesis, it is essential to understand its baseline physicochemical properties, which dictate its reactivity and solubility profiles[1][].
| Property | Specification |
| Chemical Name | 6-Chloro-8-methoxyimidazo[1,2-b]pyridazine |
| CAS Registry Number | 923595-82-8 |
| Molecular Formula | C7H6ClN3O |
| Molecular Weight | 183.59 g/mol |
| Physical Form | Solid (typically off-white to light brown powder) |
| Key Reactive Sites | C6 (Electrophilic), C3 (Nucleophilic), N4 (Bridgehead) |
Structural Significance & Mechanistic Rationale
The utility of 6-chloro-8-methoxyimidazo[1,2-b]pyridazine is not coincidental; it is a product of rational drug design. Each substituent plays a distinct mechanistic role in both synthesis and biological target engagement:
-
The Imidazo[1,2-b]pyridazine Core: This electron-deficient bicyclic system is an excellent bioisostere for the adenine ring of ATP. The nitrogen atoms (N1 and N5) act as critical hydrogen bond acceptors, interacting with the backbone amides of the kinase hinge region (e.g., Cys481 in BTK)[2].
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C6-Chloro Group (The Diversification Handle): Positioned adjacent to the electron-withdrawing N5 nitrogen, the C6-carbon is highly electron-deficient. This makes the chloride an excellent leaving group for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr)[4][5]. This allows chemists to install solvent-exposed solubilizing groups or deep-pocket binding motifs.
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C8-Methoxy Group (The Conformational Modulator): The methoxy group provides both steric bulk and localized electron density. In the kinase binding pocket, the oxygen can act as a localized hydrogen bond acceptor. More importantly, the steric clash of the methyl group often forces adjacent C7 or C8-linked substituents into a specific dihedral twist, dramatically enhancing selectivity against off-target kinases[2][5].
-
C3-Position (The Orthogonal Handle): The unsubstituted C3 position is the most nucleophilic site on the fused ring. It can be selectively halogenated (e.g., using N-iodosuccinimide) to create a secondary axis of functionalization, enabling the synthesis of complex 3,6-disubstituted derivatives[5][7].
Synthetic Methodologies & Protocols
The construction of the 6-chloro-8-methoxyimidazo[1,2-b]pyridazine core relies on the condensation of a functionalized pyridazinamine with an
Protocol: Synthesis of the Imidazo[1,2-b]pyridazine Core
Rationale: The reaction utilizes sodium bicarbonate to neutralize the hydrochloric acid generated during the cyclization. Without this base, the basic nitrogens of the newly formed imidazo ring would protonate, stalling the reaction and complicating the work-up[5]. Ethanol is chosen as the solvent because its protic nature stabilizes the transition state of the initial imine formation.
Reagents:
-
6-Chloro-4-methoxypyridazin-3-amine (CAS 808770-39-0): 1.0 eq[8]
-
Chloroacetaldehyde (50% aqueous solution): 1.5 eq[5]
-
Sodium Bicarbonate (
): 2.0 eq -
Ethanol (EtOH): 0.2 M relative to the starting amine
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloro-4-methoxypyridazin-3-amine (1.0 eq) and suspend it in ethanol.
-
Base Addition: Add
(2.0 eq) to the suspension. Stir at room temperature for 5 minutes to ensure even dispersion. -
Cyclization Initiation: Slowly add the 50% aqueous chloroacetaldehyde solution (1.5 eq) dropwise to avoid localized exothermic spikes[5].
-
Thermal Activation: Heat the reaction mixture to reflux (approx. 90 °C). Maintain vigorous stirring for 12 hours. Monitor the reaction via LC-MS or TLC (Hexane/EtOAc 1:1) until the starting pyridazinamine is fully consumed[5].
-
Work-up: Cool the mixture to room temperature. Concentrate the solution under reduced pressure to remove the bulk of the ethanol. Partition the resulting crude residue between distilled water and Dichloromethane (DCM).
-
Extraction & Drying: Extract the aqueous layer twice with DCM. The organic core will partition into the DCM layer, leaving inorganic salts in the aqueous phase. Dry the combined organic layers over anhydrous
, filter, and concentrate in vacuo. -
Purification: Purify the crude brown/yellow solid via silica gel column chromatography (eluting with a gradient of Hexane to Ethyl Acetate) to afford the pure 6-chloro-8-methoxyimidazo[1,2-b]pyridazine as a solid[5][7].
Synthetic workflow and orthogonal functionalization of the imidazo[1,2-b]pyridazine core.
Pharmacological Applications & Target Pathways
Once functionalized, derivatives of 6-chloro-8-methoxyimidazo[1,2-b]pyridazine exhibit profound pharmacological activity across multiple oncological and fibrotic pathways.
-
Bruton's Tyrosine Kinase (BTK) Inhibition: BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, driving the proliferation of malignant B-cells. By installing an acryloyl warhead on the imidazo[1,2-b]pyridazine core, researchers have developed highly selective, irreversible covalent inhibitors that bind to Cys481 in the BTK hinge region. These derivatives achieve complete tumor regression in xenograft models and have advanced to Phase I clinical trials[2].
-
TAK1 Kinase in Multiple Myeloma: Transforming growth factor-
activated kinase (TAK1) is overexpressed in multiple myeloma. Substitution of the C6-chloride with morpholine or piperazine, coupled with C3-arylation, yields potent TAK1 inhibitors (IC50 ~55 nM) that effectively halt the growth of MPC-11 and H929 myeloma cell lines[4]. -
PI3K/mTOR Dual Inhibition: In the treatment of idiopathic pulmonary fibrosis (IPF), the scaffold acts as a stable hinge-binder for PI3K/mTOR dual inhibitors. The orthogonal functionalization allows for the attachment of hydrophilic groups (like carboxylic acids or phenols) to improve the therapeutic window and reduce hepatotoxicity[5].
Mechanism of action for imidazo[1,2-b]pyridazine BTK inhibitors in B-cell signaling.
Data Presentation: Comparative Kinase Inhibition
The versatility of the 6-chloro-8-methoxyimidazo[1,2-b]pyridazine scaffold is best demonstrated by the nanomolar potency its derivatives achieve across entirely different kinase families. The quantitative data below summarizes the biochemical efficacy of lead compounds derived from this core:
| Target Kinase | Lead Compound Derivative Type | Biochemical IC50 | Disease Indication | Reference |
| BTK | Covalent Acryloyl Derivative (Compound 22) | 1.3 nM | B-cell Malignancies | [2] |
| Mps1 (TTK) | 6-Substituted Imidazo[1,2-b]pyridazine (Compound 27f) | 0.70 nM (Cellular) | Solid Tumors | [3] |
| TAK1 | 6-Morpholine/Piperazine, C3-Aryl (Compound 26) | 55 nM | Multiple Myeloma | [4] |
| PI3K | C3-Alkyne, C6-Substituted Dual Inhibitor | Nanomolar range | Pulmonary Fibrosis | [5] |
Conclusion
6-Chloro-8-methoxyimidazo[1,2-b]pyridazine (CAS 923595-82-8) represents a masterclass in rational building block design. By combining a biologically privileged ATP-mimetic core with orthogonal synthetic handles (C6-chloro, C8-methoxy, and an open C3 position), it provides medicinal chemists with a highly tunable platform. From covalent BTK inhibitors to dual PI3K/mTOR modulators, mastering the synthesis and functionalization of this scaffold is a critical capability for any modern drug discovery program.
References
-
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry.[Link]
-
Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry.[Link]
-
Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry.[Link]
-
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry.[Link]
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